molecular formula C13H19N3S2 B456754 4-butyl-3-(5-propan-2-yl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

4-butyl-3-(5-propan-2-yl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B456754
M. Wt: 281.4g/mol
InChI Key: IDSUMIJKLQKIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-3-(5-propan-2-yl-3-thiophenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Theoretical Characterization : The study focused on synthesizing and characterizing a similar compound, highlighting its synthesis through nucleophilic substitution reaction and detailing its experimental and quantum chemical properties. The research employed density functional method calculations to determine the molecular geometry and vibrational frequencies (Sarac, 2022).

Antioxidative Activity

  • Antioxidative Properties : A series of S-substituted derivatives related to the specified compound were synthesized and screened for their antioxidative activity. One of the derivatives demonstrated significantly higher antioxidant activity compared to the control, suggesting potential applications in this field (Tumosienė et al., 2014).

Structural Analysis

  • Crystal Structure Analysis : The structure of a similar compound, 4-amino-3-butyl-1,2,4-triazole-5-thione, was analyzed, providing insights into its molecular arrangement and hydrogen-bonded dimers, which could inform the understanding of related compounds (Belcher & Squattrito, 2006).

properties

Product Name

4-butyl-3-(5-propan-2-yl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C13H19N3S2

Molecular Weight

281.4g/mol

IUPAC Name

4-butyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H19N3S2/c1-4-5-6-16-12(14-15-13(16)17)10-7-11(9(2)3)18-8-10/h7-9H,4-6H2,1-3H3,(H,15,17)

InChI Key

IDSUMIJKLQKIDV-UHFFFAOYSA-N

SMILES

CCCCN1C(=NNC1=S)C2=CSC(=C2)C(C)C

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CSC(=C2)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-butyl-3-(5-propan-2-yl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
4-butyl-3-(5-propan-2-yl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
4-butyl-3-(5-propan-2-yl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
4-butyl-3-(5-propan-2-yl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-butyl-3-(5-propan-2-yl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
4-butyl-3-(5-propan-2-yl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

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